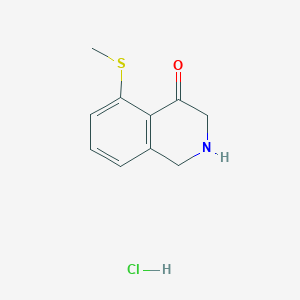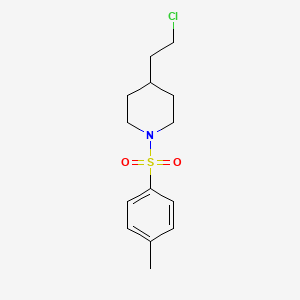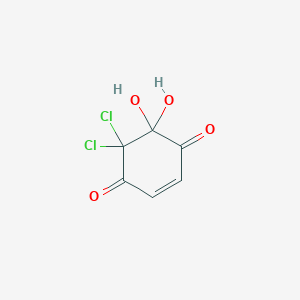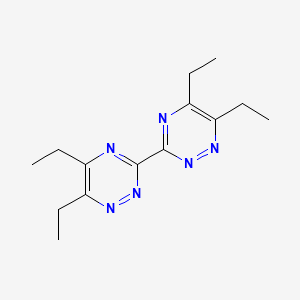
5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride is a chemical compound with the molecular formula C10H12ClNOS It is a derivative of isoquinoline, a class of compounds known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride typically involves the reaction of 2-alkynylanilines with ketones. This process can be catalyzed by either Brønsted acids or Lewis acids. For example, p-toluenesulfonic acid monohydrate can be used as a promoter in ethanol at reflux conditions . Alternatively, the reaction can be carried out in toluene at 110°C with p-toluenesulfonic acid monohydrate and FeCl3 as the catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up from laboratory to industrial scale, would apply.
化学反应分析
Types of Reactions
5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
科学研究应用
5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
2,3-Dihydro-1H-isoquinolin-4-one hydrochloride: This compound has a similar core structure but lacks the methylsulfanyl group.
2-Methanesulfonyl-2,3-dihydro-1H-isoquinolin-4-one: This compound has a methanesulfonyl group instead of a methylsulfanyl group.
Uniqueness
The presence of the methylsulfanyl group in 5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride imparts unique chemical and biological properties, distinguishing it from other similar compounds. This group can influence the compound’s reactivity, solubility, and interaction with biological targets.
属性
CAS 编号 |
90265-85-3 |
|---|---|
分子式 |
C10H12ClNOS |
分子量 |
229.73 g/mol |
IUPAC 名称 |
5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C10H11NOS.ClH/c1-13-9-4-2-3-7-5-11-6-8(12)10(7)9;/h2-4,11H,5-6H2,1H3;1H |
InChI 键 |
CLRWBWLPIDKDHK-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC2=C1C(=O)CNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)




![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
![5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14363661.png)
![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
